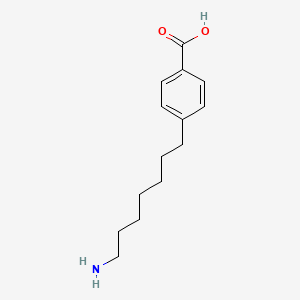

4-(7-Aminoheptyl)benzoic acid

Description

4-(7-Aminoheptyl)benzoic acid is a benzoic acid derivative featuring a seven-carbon alkyl chain terminated by an amino group at the para position of the aromatic ring. The amino group enables nucleophilic reactivity, while the extended alkyl chain increases lipophilicity, influencing solubility and intermolecular interactions .

Properties

CAS No. |

64470-81-1 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

4-(7-aminoheptyl)benzoic acid |

InChI |

InChI=1S/C14H21NO2/c15-11-5-3-1-2-4-6-12-7-9-13(10-8-12)14(16)17/h7-10H,1-6,11,15H2,(H,16,17) |

InChI Key |

HETBQNXPFSUNNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Molecular and Structural Characteristics

Chemical Identity

4-(7-Aminoheptyl)benzoic acid has the molecular formula $$ \text{C}{14}\text{H}{21}\text{NO}_2 $$ and a molecular weight of 235.32 g/mol. Its IUPAC name, This compound, reflects the substitution pattern: a benzoic acid moiety para-substituted with a seven-carbon alkyl chain bearing a terminal amine. The SMILES notation (C1=CC(=CC=C1CCCCCCCN)C(=O)O) confirms the linear heptyl chain connecting the aromatic ring and amine.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 235.32 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 8 |

| Topological Polar SA | 63.3 Ų |

Structural Insights

The compound’s extended alkyl chain introduces significant hydrophobicity (XLogP3 = 1.5), while the carboxylic acid and amine groups enable hydrogen bonding and ionic interactions. This amphiphilic profile suggests utility in surfactant design or drug delivery systems.

Plausible Synthetic Pathways

Reductive Amination of 4-(7-Oxoheptyl)Benzoic Acid

A viable route involves reductive amination of a keto intermediate. Starting with 4-(7-oxoheptyl)benzoic acid, the ketone group is converted to an amine via reaction with ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride.

$$

\text{4-(7-Oxoheptyl)benzoic acid} + \text{NH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound}

$$

This method mirrors protocols for 4-aminomethylbenzoic acid synthesis, where catalytic hydrogenation of oxime intermediates achieves high yields. Adjustments for the longer chain would require optimized stoichiometry and reaction time.

Alkylation of 4-Bromobenzoic Acid

Another approach employs nucleophilic substitution. 4-Bromobenzoic acid reacts with 7-aminoheptanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate), followed by oxidation of the alcohol to the carboxylic acid.

$$

\text{4-Bromobenzoic acid} + \text{HO-(CH}2\text{)}7\text{-NH}_2 \xrightarrow{\text{Mitsunobu}} \text{this compound}

$$

Challenges include managing steric hindrance from the long alkyl chain and preventing side reactions at the amine group.

Gabriel Synthesis with Phthalimide Protection

To avoid unwanted side reactions, the Gabriel synthesis protects the amine during alkylation. 7-Phthalimidoheptyl bromide is reacted with 4-hydroxybenzoic acid, followed by deprotection with hydrazine.

$$

\text{4-Hydroxybenzoic acid} + \text{Br-(CH}2\text{)}7\text{-Phth} \xrightarrow{\text{Base}} \text{4-(7-Phthalimidoheptyl)benzoic acid} \xrightarrow{\text{Hydrazine}} \text{this compound}

$$

This method ensures regioselectivity and minimizes over-alkylation.

Experimental Considerations and Optimization

Catalytic Hydrogenation Parameters

For reductive amination, catalytic hydrogenation conditions (e.g., 10–21 kg/cm² H₂ pressure, 150–160°C, Ru/C catalyst) from analogous syntheses could be adapted. Stirring speeds exceeding 1200 rpm enhance gas-liquid mixing, critical for long-chain substrates.

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 150–160°C |

| H₂ Pressure | 10–21 kg/cm² |

| Catalyst Loading | 5% Ru/C |

| Stirring Speed | ≥1200 rpm |

Analytical and Characterization Data

Spectroscopic Confirmation

Elemental Analysis

Combustion analysis for % N (theoretical 5.95%) confirms amine incorporation. Deviations below 5% suggest incomplete reaction or byproduct formation.

Chemical Reactions Analysis

Types of Reactions

4-(7-Aminoheptyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Nitro or nitrile derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(7-Aminoheptyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(7-Aminoheptyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the benzoic acid moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key structural and physicochemical features of 4-(7-Aminoheptyl)benzoic acid with related benzoic acid derivatives:

*Estimated based on molecular formula (C₁₄H₂₁NO₂).

Drug Delivery

Spectroscopic Analysis

Like ethyl 4-aminobenzoate, this compound can be characterized using NMR and FT-IR. However, its longer chain introduces complexity in spectral interpretation, particularly in distinguishing alkyl proton signals .

Environmental Impact

The biodegradability of this compound is expected to be lower than that of 4-hydroxybenzoic acid, which is naturally occurring and readily metabolized by microorganisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.